molecular formula C20H16O2 B15077517 (4-benzylphenyl) benzoate CAS No. 23450-15-9

(4-benzylphenyl) benzoate

Cat. No.: B15077517
CAS No.: 23450-15-9
M. Wt: 288.3 g/mol
InChI Key: QMMQPXSGXXDYHG-UHFFFAOYSA-N
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Description

(4-Benzylphenyl) benzoate is an organic compound belonging to the class of benzoates. It is characterized by a benzyl group attached to the fourth position of a phenyl ring, which is further esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylphenyl) benzoate typically involves the esterification of 4-benzylphenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-benzylphenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Nitrobenzyl benzoate, bromobenzyl benzoate.

Scientific Research Applications

(4-Benzylphenyl) benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-benzylphenyl) benzoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to proteins or enzymes, altering their activity. The ester group can undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylphenyl) benzoate stands out due to its specific structural configuration, which imparts unique physical and chemical properties. Its benzyl group provides additional reactivity compared to simpler benzoates, making it a versatile compound for various applications.

Properties

CAS No.

23450-15-9

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-benzylphenyl) benzoate

InChI

InChI=1S/C20H16O2/c21-20(18-9-5-2-6-10-18)22-19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

QMMQPXSGXXDYHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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